(2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucofuranoside, methyl: is a carbohydrate derivative that belongs to the class of organic compounds known as O-glycosyl compounds. It is a methylated form of glucose, specifically a methyl ether of beta-D-glucose. This compound is often used in various biochemical and industrial applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-D-Glucofuranoside, methyl can be synthesized through the reaction of glucose with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which is then methylated to form the final product . One common method involves using toluene-4-sulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of (2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Beta-D-Glucofuranoside, methyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution: Acidic or basic conditions can facilitate substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of glucose, such as glucuronic acid (from oxidation) and glucitol (from reduction).
Wissenschaftliche Forschungsanwendungen
Beta-D-Glucofuranoside, methyl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2R,3R,4R,5R)-2-[(1R)-1,2-Dihydroxyethyl]-5-methoxyoxolane-3,4-diol involves its role as a substrate for enzymes such as glucosidases. These enzymes hydrolyze the glycosidic bond between the glucose and methyl groups, releasing glucose and methanol . This hydrolysis is crucial for various biochemical processes, including the breakdown of carbohydrates in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl-beta-D-glucopyranoside
- Methyl-alpha-D-glucopyranoside
- Methyl-beta-D-thiogalactoside
- Alpha-D-galactopyranoside, methyl
- Alpha-methyl-D-mannopyranoside
Uniqueness: Beta-D-Glucofuranoside, methyl is unique due to its specific configuration and reactivity. Unlike its pyranoside counterparts, the furanoside form has a different ring structure, which can influence its reactivity and interactions with enzymes and other molecules . This makes it particularly useful in studies focused on the structural and functional aspects of carbohydrates.
Eigenschaften
CAS-Nummer |
1824-89-1 |
---|---|
Molekularformel |
C7H14O6 |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
ZSQBOIUCEISYSW-NYMZXIIRSA-N |
SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Isomerische SMILES |
CO[C@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
Kanonische SMILES |
COC1C(C(C(O1)C(CO)O)O)O |
Synonyme |
.beta.-D-Glucofuranoside, methyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.